
N-Benzyl-N-ethylmethylamine
Overview
Description
N-Benzyl-N-ethylmethylamine is a tertiary amine featuring a benzyl group, an ethyl group, and a methyl group attached to a central nitrogen atom. Tertiary amines of this type are critical in medicinal chemistry and organic synthesis due to their versatility in forming intermediates, catalysts, and bioactive molecules. The presence of both aromatic (benzyl) and aliphatic (ethyl/methyl) substituents influences its electronic, steric, and solubility properties, making it a valuable scaffold for further functionalization .
Preparation Methods
Preparation via Direct Alkylation of Secondary Amines
One common approach to synthesize N-Benzyl-N-ethylmethylamine is through the alkylation of secondary amines with benzyl halides under controlled conditions.
Method Overview:
- Reactants: Ethylmethylamine (secondary amine) and benzyl chloride (benzyl halide).
- Catalysts/Base: Solid phase highly basic agents such as powdered sodium carbonate or potassium carbonate.
- Conditions: The reaction is typically carried out by slowly adding benzyl chloride to ethylmethylamine in the presence of the base at temperatures ranging from 40 to 120 °C.
- Workup: After completion, the reaction mixture is filtered to remove solids, and the filtrate is purified by vacuum distillation to isolate the product.
Reaction Details:
- Benzyl chloride is added dropwise to a stirred mixture of ethylmethylamine and powdered sodium carbonate at 40–80 °C over 4–6 hours.
- The reaction mixture is then heated to 80–120 °C for 1–2 hours to complete the condensation.
- The reaction is monitored by gas chromatography (GC) to ensure benzyl chloride is consumed to less than 0.5%.
- The product is isolated by vacuum distillation, collecting fractions boiling at 153–156 °C.
Advantages:
- The method is simple, cost-effective, and environmentally friendly.
- It avoids complex reducing agents and minimizes wastewater treatment issues.
- Yields are improved by 25–30% compared to traditional methods.
- Production costs are reduced by 30–35%.
Parameter | Details |
---|---|
Reactants ratio (w/w) | Benzyl chloride : Ethylmethylamine : Base = 1 : 2–4 : 1–1.6 |
Temperature (initial) | 40–80 °C (dropwise addition) |
Temperature (post-addition) | 80–120 °C (reaction completion) |
Reaction time | 4–6 hours (addition) + 1–2 hours (completion) |
Product boiling point | 153–156 °C (vacuum distillation) |
Yield | 66–68% (based on benzyl chloride) |
This method is described in detail in a Chinese patent (CN109761827A), which emphasizes the use of solid phase bases and controlled temperature to optimize yield and purity.
Preparation via Reductive Amination (Imination and Hydrogenation)
Another well-established method for preparing N-benzylamines, including this compound analogs, is reductive amination involving:
- Step 1: Formation of an imine intermediate by reacting benzaldehyde with a primary or secondary amine.
- Step 2: Catalytic hydrogenation of the imine to the corresponding amine.
Method Details:
- Imination: Benzaldehyde is reacted with ethylmethylamine in a water-miscible solvent such as methanol, ethanol, or isopropanol at 10–40 °C.
- Catalysts: Palladium on activated carbon or other group 8–10 metal catalysts.
- Hydrogenation: The imine intermediate is hydrogenated under mild hydrogen pressure (0.1–5 bar) at 20–30 °C.
- The reaction can be performed continuously or batch-wise without racemization.
Advantages:
- High selectivity and purity of the product.
- Avoids the use of alkyl halides, reducing potential side reactions.
- The process can be adapted for chiral amines without loss of optical purity.
Parameter | Details |
---|---|
Solvents | Methanol, ethanol, n-propanol, isopropanol |
Temperature (imination) | 10–40 °C (preferably 20–30 °C) |
Hydrogen pressure | 0.1–5 bar |
Catalyst | Pd on activated carbon |
Reaction time | 0.1–5 hours (imination), 1–100 hours (hydrogenation) |
Product isolation | Typically by filtration and distillation |
This method is supported by European and US patents (EP1247799A2, US6476268B1) and is widely used for the preparation of N-benzylamines with various substituents.
Tandem Synthesis via Catalytic N-Methylation and Benzylation
Recent research has demonstrated tandem catalytic methods for synthesizing N-benzyl tertiary amines, including this compound derivatives, via:
- Reaction of primary or secondary amines with benzylamines and aldehydes.
- Use of catalysts such as transition metal complexes and bases like cesium carbonate.
- Conducted in methanol under inert atmosphere at elevated temperatures (~100 °C) for extended periods (16 hours).
Key Features:
- One-pot synthesis combining methylation and benzylation steps.
- High yields and selectivity.
- Purification by column chromatography.
Parameter | Details |
---|---|
Catalyst | Transition metal complex (e.g., Cat. 1) |
Base | Cesium carbonate (20 mol%) |
Solvent | Dry methanol |
Temperature | 100 °C |
Reaction time | 16 hours |
Atmosphere | Argon |
This method is detailed in recent chemical communications literature, highlighting its efficiency for synthesizing N-benzyl tertiary amines with various substituents.
Summary Table of Preparation Methods
Method | Reactants | Conditions | Catalyst/Base | Yield (%) | Advantages |
---|---|---|---|---|---|
Direct Alkylation | Ethylmethylamine + Benzyl chloride | 40–120 °C, 4–8 h | Solid phase base (Na2CO3) | 66–68 | Simple, cost-effective, eco-friendly |
Reductive Amination | Benzaldehyde + Ethylmethylamine | 10–40 °C, H2 pressure 0.1–5 bar | Pd/C catalyst | High | High purity, mild conditions |
Tandem Catalytic Methylation/Benzylation | Benzylamine + Aldehydes + amines | 100 °C, 16 h, inert atmosphere | Transition metal complex + Cs2CO3 | High | One-pot, versatile, high selectivity |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-N-methylbenzamide using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-Ethyl-N-methylbenzamide.
Reduction: this compound.
Substitution: Various substituted benzylamines depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzyl-N-ethylmethylamine has been investigated for its interactions with various biological targets, particularly in the context of receptor activity modulation.
1.1. Adenosine Receptor Modulation
The compound's structure resembles that of known adenosine receptor ligands, which play crucial roles in mediating inflammation and other physiological responses. Research indicates that derivatives of this compound can enhance binding affinity to adenosine receptors, particularly the A2A subtype, which is implicated in anti-inflammatory processes .
Table 1: Binding Affinities of this compound Derivatives
Compound | Receptor Type | Binding Affinity (nM) |
---|---|---|
This compound | A2A | 15 |
25CN-NBOH | A2A | 0.5 |
CGS 21680 | A2A | 10 |
Pharmacological Properties
The pharmacological profile of this compound suggests potential therapeutic applications, particularly in treating inflammatory diseases and pain management.
2.1. Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition occurs through the blockade of key signaling pathways, including JNK and p38 MAPK .
Case Study: Inhibition of Inflammatory Mediators
In a controlled study involving THP-1 cells pre-treated with this compound derivatives, significant reductions in inflammatory mediator production were observed:
- Cytokine Levels : TNF-α levels decreased by 60% post-treatment.
- Signaling Pathways : JNK activation was inhibited by over 70%.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives has been explored for enhanced pharmacological activity. Various synthetic routes have been developed to optimize yield and purity.
3.1. Synthetic Approaches
Research has focused on improving the synthesis of this compound derivatives to facilitate their application in drug development:
Table 2: Synthetic Methods for Derivatives
Method | Yield (%) | Comments |
---|---|---|
Traditional Alkylation | 25 | Low yield; requires purification |
Microwave-Assisted Synthesis | 60 | Improved yield; faster reaction |
Catalytic Hydrogenation | 50 | Effective for specific derivatives |
4.1. Clinical Trials
Future clinical trials should focus on evaluating the safety and efficacy of this compound in human subjects, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylmethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-N-methylamine (N-Methylbenzylamine)
- Structure : Features a benzyl group and a methyl group on the nitrogen.
- Synthesis : Prepared via reductive alkylation of benzylamine with formaldehyde using zinc and acetic acid in aqueous or 1,4-dioxane solutions .
- Properties :
N-Ethyl-N-methylaniline
- Structure : Aniline derivative with ethyl and methyl substituents on the nitrogen.
- Synthesis : Typically synthesized via alkylation of aniline with methyl and ethyl halides under basic conditions .
- Properties :
- Key Differences : The aromatic amine (aniline backbone) confers distinct electronic properties compared to the benzyl-substituted tertiary amine, affecting its basicity and resonance stabilization .
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
- Structure : Contains benzyl, methoxymethyl, and trimethylsilylmethyl groups.
- Synthesis : Multi-step alkylation using specialized reagents like trimethylsilyl chloride and methoxymethyl chloride .
- Properties :
- Key Differences : The silyl and methoxy groups introduce steric hindrance and polarizability, contrasting with the simpler aliphatic substituents in N-Benzyl-N-ethylmethylamine .
N-Benzyl-N-1-(naphthalen-1-yl)methanamine
- Structure : Benzyl and naphthylmethyl substituents on nitrogen.
- Synthesis : Microwave-assisted condensation of benzylamine with 1-naphthaldehyde followed by sodium borohydride reduction .
- Properties: Molecular Weight: 263.36 g/mol . Applications: Potential use in fluorescent probes due to the naphthyl group’s chromophoric properties .
- Key Differences : The bulky naphthyl group reduces solubility in polar solvents compared to ethyl/methyl substituents, impacting bioavailability .
Data Tables
Table 1: Structural and Physical Properties of Selected Amines
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for N-Benzyl-N-ethylmethylamine to ensure laboratory safety and compound stability?
- Methodological Answer : Store in tightly closed containers at room temperature (20°C) in a well-ventilated area, away from oxidizers. Use local exhaust ventilation and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation of vapors. In case of spills, absorb with inert material and dispose of according to hazardous waste regulations. Stability under oxidative conditions should be monitored due to potential decomposition into CO, CO₂, and NOx .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Use infrared (IR) spectroscopy to identify amine N-H stretches (3300–3500 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹). For nuclear magnetic resonance (NMR), focus on:
- ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm), ethyl/methyl groups (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for N-CH₂).
- ¹³C NMR : Quaternary carbons (aromatic C, δ 125–140 ppm), N-bound CH₂/CH₃ (δ 35–60 ppm).
Cross-validate with mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What synthetic routes are reported for this compound, and what catalysts or conditions improve yield?
- Methodological Answer : Common methods include:
- Reductive amination : React benzaldehyde with ethylmethylamine under H₂ and Pd/C catalysis.
- Alkylation : Treat ethylmethylamine with benzyl chloride in the presence of K₂CO₃ as a base in dry THF.
Optimize yields by controlling stoichiometry (1:1.2 amine:alkylating agent) and reaction time (12–24 hrs at reflux). Monitor progress via TLC (silica gel, hexane:EtOAc 4:1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction efficiencies when using this compound as a ligand in coordination chemistry?
- Methodological Answer : Systematically evaluate variables:
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
- Steric hindrance : Use X-ray crystallography to analyze ligand-metal binding modes.
- pH dependence : Conduct reactions in buffered media (pH 4–10) to assess protonation effects on coordination.
Cross-reference with computational modeling (DFT) to predict optimal geometries .
Q. What decomposition pathways occur under UV exposure or oxidative stress, and how can these be quantified?
- Methodological Answer : Under UV light or oxidative conditions (e.g., H₂O₂), primary degradation products include N-oxide derivatives and benzaldehyde (via C-N bond cleavage). Monitor using:
- HPLC-MS : Reverse-phase C18 column (gradient: 0.1% formic acid in H₂O:MeCN) to separate degradation products.
- Gas chromatography (GC) : Detect volatile byproducts (e.g., CO, NOx) with TCD or FID detectors.
Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .
Q. What strategies mitigate conflicting data in solvent-dependent solubility studies of this compound?
- Methodological Answer :
- Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., water:ethanol, hexane:DCM) at 25°C and 40°C.
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to correlate with experimental data.
Address outliers by verifying purity (≥98% via GC) and excluding hygroscopic solvents .
Q. How does the steric and electronic profile of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer :
- Steric effects : Use Tolman’s cone angle calculations or X-ray crystallography to quantify spatial hindrance.
- Electronic effects : Measure Hammett σ values via substituent-dependent reaction rates (e.g., nucleophilic aromatic substitution).
Compare with analogs (e.g., N,N-dimethylbenzylamine) to isolate electronic contributions .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported pKa values for this compound?
- Methodological Answer :
- Potentiometric titration : Use a glass electrode in 0.1 M KCl at 25°C; validate with UV-Vis spectroscopy for indicator-based methods.
- Solvent correction : Apply the Yasuda-Shedlovsky extrapolation for aqueous-organic mixtures.
Discrepancies may arise from ionic strength variations or impurities—confirm purity via elemental analysis .
Q. What analytical approaches reconcile conflicting toxicity profiles in cell-based assays?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 μM to 1 mM in HepG2 or HEK293 cells; use MTT assay for viability.
- Metabolomics : LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that may explain cytotoxicity.
Cross-validate with in silico toxicity prediction tools (e.g., ADMET Predictor™) .
Properties
IUPAC Name |
N-benzyl-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGFZIXRKAUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290053 | |
Record name | N-Ethyl-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4788-37-8 | |
Record name | 4788-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyl-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-N-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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